N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine
Description
Properties
CAS No. |
54061-05-1 |
|---|---|
Molecular Formula |
C21H38N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
4-methyl-1-N,3-N-bis(5-methylhexan-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C21H38N2/c1-15(2)8-11-18(6)22-20-13-10-17(5)21(14-20)23-19(7)12-9-16(3)4/h10,13-16,18-19,22-23H,8-9,11-12H2,1-7H3 |
InChI Key |
ZJQSPHVCYCGKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C)CCC(C)C)NC(C)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Continuous Catalytic Reductive Alkylation Method
Process Description
The most documented and industrially relevant method for preparing N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine involves a continuous catalytic reductive alkylation process, characterized by:
- Reactants: p-phenylenediamine (or p-nitroaniline) and 5-methyl-2-hexanone
- Catalyst: Solid heterogeneous catalysts such as palladium on carbon, platinum, copper, or nickel catalysts
- Reaction Conditions:
- Preheating the mixture to 110–150 °C
- Reactor temperature maintained between 150–200 °C
- Hydrogen pressure between 0.5–2.5 MPa (low pressure compared to traditional methods)
- Process Flow:
- Mixing reactants in a defined molar ratio (amine:ketone = 1:2 to 1:10)
- Continuous feeding into a preheater
- Passing through a long narrow reactor packed with solid catalyst under hydrogen atmosphere
- Cooling and gas-liquid separation of reaction mixture
- Product isolation by reduced pressure distillation under vacuum (-0.5 to -0.1 MPa)
This continuous flow method contrasts with older batch or autoclave high-pressure processes, offering enhanced efficiency, lower operational costs, and improved catalyst longevity (over 1 year usage reported).
Reaction Scheme
$$
\text{p-Phenylenediamine (or p-nitroaniline)} + 2 \times \text{5-methyl-2-hexanone} \xrightarrow[\text{H}_2, \text{solid catalyst}]{150-200^\circ C, 0.5-2.5\,MPa} \text{this compound}
$$
Detailed Process Parameters and Performance Data
| Parameter | Range / Value | Notes |
|---|---|---|
| Molar ratio (amine:ketone) | 1 : 2 – 10 | Optimized for conversion and selectivity |
| Preheater temperature | 110 – 150 °C | Ensures proper mixing and partial activation |
| Reactor temperature | 150 – 200 °C | Key for catalytic activity and selectivity |
| Hydrogen pressure | 0.5 – 2.5 MPa | Low pressure reduces equipment costs |
| Catalyst types | Pd/C, Pt, Cu, Ni | Solid heterogeneous catalysts |
| Catalyst lifetime | >1 year | Cost-effective due to long catalyst life |
| Conversion of p-nitroaniline | ≥ 99% | High conversion efficiency |
| Selectivity to target product | ≥ 95% | High purity product yield |
| Distillation vacuum | -0.5 to -0.1 MPa | For product isolation without decomposition |
| Product purity (example) | 95.7 – 96.3% | Verified by chemical analysis |
Example Experimental Data (From Patent CN103467305A)
| Embodiment | Reactor Temp (°C) | H2 Pressure (MPa) | Product Yield (g) | Product Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | 190 – 200 | 0.7 | 178 | 96.31 | 24 h continuous operation |
| 5 | 175 – 185 | 0.7 | 180 | 95.72 | Slightly lower temperature |
Catalyst Preparation and Role
Catalysts used are typically metals supported on carriers or metal oxides, including:
-
- Copper on silica gel
- Nickel skeleton catalysts
- Platinum on carbon (Pt/C)
- Palladium on carbon (Pd/C)
Metal Oxides: Cupric oxide, chromic oxide, barium oxide dispersed on silica gel
- Sulfide Catalysts: Cobaltous sulfide, nickelous sulfide
Catalyst preparation methods (e.g., Raney nickel preparation or nickel formate decomposition) are critical for activity and selectivity. The catalyst facilitates both the hydrogenation of nitro groups (if p-nitroaniline is used) and the reductive alkylation with the ketone.
Advantages of the Continuous Low-Pressure Method
- Continuous Operation: Reduces labor intensity and improves process efficiency compared to batch autoclave methods.
- Low Pressure: Operating at 0.5–2.5 MPa hydrogen pressure lowers equipment requirements and safety risks.
- Solid Catalyst Use: Long catalyst life (>1 year) decreases catalyst replacement costs.
- High Conversion and Selectivity: Over 99% conversion and 95% selectivity minimize waste and purification costs.
- Scalability: Suitable for industrial-scale production with consistent product quality.
Summary Table of Preparation Methods Comparison
| Preparation Method | Pressure (MPa) | Operation Mode | Catalyst Type | Conversion (%) | Selectivity (%) | Notes |
|---|---|---|---|---|---|---|
| Continuous catalytic reductive alkylation (patented) | 0.5 – 2.5 | Continuous | Pd/C, Pt, Cu, Ni | ≥ 99 | ≥ 95 | Low pressure, long catalyst life |
| Batch autoclave high-pressure synthesis (prior art) | ~5 | Batch | Various metal catalysts | High | Variable | Higher pressure, intermittent |
| Traditional heterogeneous hydrogenation | Atmospheric to high | Batch | Raney Ni, Ni formate-derived | Moderate to high | Moderate to high | Requires catalyst activation |
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenated compounds and acids are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced amine compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine has several scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular protection.
Medicine: Investigated for its potential therapeutic applications in preventing oxidative damage in biological tissues.
Mechanism of Action
The mechanism of action of N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine involves its ability to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage. The compound interacts with molecular targets such as lipids and proteins, protecting them from oxidative degradation. It also participates in pathways that mitigate oxidative stress and enhance cellular resilience .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Toxicological and Physical Properties
Q & A
Q. What catalytic systems are optimal for synthesizing N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine via reductive alkylation?
The compound is synthesized through reductive alkylation of p-nitroaniline or p-phenylenediamine with 5-methyl-2-hexanone. Palladium, platinum, or nickel catalysts (or their supported forms) under hydrogenation conditions yield the highest efficiency. Copper-based catalysts, while cost-effective, may require higher temperatures and longer reaction times, leading to variable yields . Key steps include:
- Step 1 : Reacting precursors in a reactor with acid.
- Step 2 : Distillation to remove excess ketone.
- Step 3 : Hydrogenation in a second reactor with the selected catalyst.
- Step 4 : Final distillation for product isolation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its skin/eye irritation hazards (Category 2/2A):
- Use local exhaust ventilation and closed systems to minimize inhalation risks.
- Wear nitrile gloves , safety goggles , and lab coats to prevent direct contact .
- In case of spills, avoid water flow to prevent environmental contamination; use absorbent materials and dispose per hazardous waste regulations .
Q. Which analytical methods are validated for assessing purity and structural integrity?
- High-Performance Liquid Chromatography (HPLC) : Validated per HG/T 4897-2016 for quantifying the compound in rubber antioxidants .
- Infrared (IR) Spectroscopy : Compare experimental spectra (e.g., Coblentz Society data) to reference peaks for functional group verification .
Advanced Research Questions
Q. How can discrepancies in catalytic efficiency between palladium and copper-based systems be resolved?
Discrepancies arise from differences in catalyst loading, hydrogen pressure, and reaction time. For example:
- Palladium catalysts achieve >90% yield at 50–80°C under 1–3 bar H₂.
- Copper catalysts require >100°C and >5 bar H₂ for comparable yields . Methodological recommendations :
- Standardize reaction parameters (temperature, pressure, solvent).
- Conduct kinetic studies to identify rate-limiting steps.
Q. What computational and experimental approaches assess the compound’s environmental persistence?
- Soil Simulation Tests : Evaluate aerobic/anaerobic degradation using OECD 307 guidelines. Recent regulatory requests highlight the need for data on bioaccumulation potential and half-life in soil .
- In Silico Models : Use tools like EPA’s CompTox Dashboard to predict biodegradation pathways and ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .
Q. How does the compound’s antioxidant mechanism in rubber polymers compare to structurally similar antidegradants?
This compound acts as a radical scavenger, inhibiting ozone- and oxygen-induced polymer degradation. Compared to 6PPD and IPPD :
- Steric hindrance from the 1,4-dimethylpentyl groups enhances thermal stability but may reduce reactivity with radicals.
- Methodological validation : Use electron paramagnetic resonance (EPR) to quantify radical quenching efficiency in accelerated aging tests .
Data Contradiction Analysis
Q. Why do toxicity studies report conflicting results on this compound’s environmental impact?
Limited ecotoxicological data (e.g., no acute toxicity or bioaccumulation studies in public databases) contribute to uncertainty. Regulatory assessments (e.g., EU’s MSC) have flagged the need for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
